molecular formula C18H12O4 B11961864 9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione CAS No. 18456-30-9

9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione

Cat. No.: B11961864
CAS No.: 18456-30-9
M. Wt: 292.3 g/mol
InChI Key: LNMNOCUGQYJRRK-UHFFFAOYSA-N
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Description

9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione is a heterocyclic compound that contains an anthracene moiety fused with a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione involves the treatment of (11R,15S)-9,10-dihydro-9,10-[3,4]furanoanthracene-12,14-dione with 2-cyanoacetohydrazide. This reaction yields 2-cyano-pyrroloanthracen acetamide, which can be further utilized to synthesize new heterocyclic compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This hydroxyl group enhances its potential for forming hydrogen bonds, increasing its solubility and interaction with biological targets .

Biological Activity

9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione is a complex polycyclic compound known for its potential biological activities, particularly in cancer research. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

  • Molecular Formula : C18H12O3
  • Molar Mass : 276.29 g/mol
  • Density : 1.391 g/cm³
  • Melting Point : 267-268 °C
  • CAS Number : 5443-16-3

These properties suggest a stable structure conducive to biological interactions.

Synthesis

The compound can be synthesized through Diels-Alder reactions involving anthracene derivatives and dienophiles such as maleic anhydride. This method allows for the introduction of various functional groups that may enhance its biological activity .

Anticancer Properties

Research indicates that derivatives of 9-hydroxy tetrahydroanthracenes exhibit significant antiproliferative effects against various cancer cell lines:

  • Chronic Lymphocytic Leukemia (CLL) :
    • In studies involving CLL cell lines (HG-3 and PGA-1), several derivatives demonstrated sub-micromolar activity with mean GI50 values around 0.245 µM .
    • Compounds such as 20a , 20f , and 25n showed IC50 values of less than 10 µM, indicating their potency compared to traditional chemotherapeutics like fludarabine phosphate.
  • Burkitt’s Lymphoma :
    • The compound's derivatives also reduced cell viability in Burkitt’s lymphoma cell lines (MUTU-I and DG-75), showcasing their broad-spectrum anticancer potential .
  • Mechanism of Action :
    • The biological activity is attributed to the induction of apoptosis and modulation of reactive oxygen species (ROS), which are critical in cancer cell death pathways .

Case Study 1: Synthesis and Evaluation in CLL

In a focused study on ethanoanthracenes, researchers synthesized a series of compounds based on the tetrahydro structure. These compounds were evaluated for their antiproliferative effects in CLL cells. The results highlighted the potential of these compounds to serve as lead structures for new chemotherapeutic agents targeting B-cell malignancies .

CompoundIC50 (µM)Cell Line
20a<10CLL
20f<10CLL
25n<10CLL

Case Study 2: Antiproliferative Effects in Solid Tumors

Another study explored the effects of various anthracene derivatives on solid tumor models. The results indicated that modifications at specific positions on the anthracene core could significantly enhance cytotoxicity against breast and colon cancer cell lines .

Properties

CAS No.

18456-30-9

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

1-hydroxy-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C18H12O4/c19-16-14-13-9-5-1-3-7-11(9)18(21,15(14)17(20)22-16)12-8-4-2-6-10(12)13/h1-8,13-15,21H

InChI Key

LNMNOCUGQYJRRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)O)C(=O)OC4=O

Origin of Product

United States

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